Cas no 791595-74-9 (6-bromo-1H-1,3-benzodiazol-2-amine)

6-Bromo-1H-1,3-benzodiazol-2-amine is a heterocyclic organic compound featuring a benzimidazole core substituted with a bromine atom at the 6-position and an amine group at the 2-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate for constructing more complex molecules. The bromine substituent enhances electrophilic aromatic substitution potential, while the amine group offers versatility for further functionalization. Its stability under standard conditions and compatibility with common organic reactions make it a valuable building block in medicinal chemistry and material science research. The compound's purity and well-defined structure ensure consistent performance in synthetic applications.
6-bromo-1H-1,3-benzodiazol-2-amine structure
791595-74-9 structure
Product Name:6-bromo-1H-1,3-benzodiazol-2-amine
CAS No:791595-74-9
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD16845541
CID:555612
PubChem ID:20430861
Update Time:2025-05-21

6-bromo-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-1H-Benzimidazol-2-amine
    • 5-Bromo-1H-benzo[d]imidazol-2-amine
    • 1H-Benzimidazol-2-amine,6-bromo-
    • 2-AMINO-5-BROMOBENZIMIDAZOLE
    • 2-AMINO-6-BROMO BENZIMIDAZOLE
    • 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE
    • 5-bromo-1H-1,3-benzodiazol-2-amine
    • 5-bromo-1H-benzimidazol-2-amine
    • 5-bromo-2-aminobenzimidazole
    • 1H-Benzimidazol-2-amine, 5-bromo-
    • 6-bromo-1H-benzo[d]imidazol-2-amine
    • YLKNNXAMJFCCPY-UHFFFAOYSA-N
    • 5-Bromo-1H-benzoimidazole-2-amine
    • 2-Amino-6-Bromo-1H-benzimidaZole
    • CS-B1
    • 6-bromo-1H-1,3-benzodiazol-2-amine
    • BS-13536
    • 2-amino-6-bromobenzimidazole
    • AKOS022473670
    • F31179
    • 791595-74-9
    • CS-B1190
    • A1-00540
    • MFCD06659788
    • AKOS011972913
    • SY039615
    • Z1270207960
    • AM806796
    • AB26310
    • EN300-94392
    • SCHEMBL214526
    • A8375
    • DTXSID90606999
    • FT-0710522
    • 1H-Benzimidazol-2-amine, 5-bromo- (9CI)
    • 6-Bromo-1H-benzimidazol-2-amine (ACI)
    • XH0010
    • DB-075560
    • MDL: MFCD16845541
    • Inchi: 1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
    • InChI Key: YLKNNXAMJFCCPY-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(NC(N)=N2)=CC=1

Computed Properties

  • Exact Mass: 210.97500
  • Monoisotopic Mass: 210.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Density: 1.867
  • Boiling Point: 425.2°C at 760 mmHg
  • Flash Point: 211°C
  • Refractive Index: 1.8
  • PSA: 54.70000
  • LogP: 2.48880

6-bromo-1H-1,3-benzodiazol-2-amine Security Information

  • Hazardous Material transportation number:2811
  • HazardClass:6.1
  • PackingGroup:

6-bromo-1H-1,3-benzodiazol-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-bromo-1H-1,3-benzodiazol-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  1 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.0
Reference
Revealing the regioselective N-acylation of 5-bromo-2-aminobenzimidazole using experiment and theoretical calculation
Cui, Jingrui; Zhou, Liying; Zhang, Xiaokun; Wei, Xiaozhe; Yan, Hong, Tetrahedron, 2022, 120,

Production Method 2

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  3 h, rt
Reference
A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile
Nematpour, Manijeh; Abedi, Elham; Abedi, Elahe, Letters in Organic Chemistry, 2019, 16(2), 99-103

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
Reference
Lewis-acid Promoted Chemoselective Condensation of 2-Aminobenzimidazoles or 3-Aminoindazoles with 3-Ethoxycyclobutanones to Construct Fused Nitrogen heterocycles
Kong, Weiguang; Zhou, Yao; Song, Qiuling, Advanced Synthesis & Catalysis, 2018, 360(10), 1943-1948

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  1 h, 50 °C
Reference
Cyanogen bromide
Morris, Joel; Kovacs, Lajos; Ohe, Kouichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  1 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms
Frei, Reto; Breitbach, Anthony S.; Blackwell, Helen E., Angewandte Chemie, 2012, 51(21), 5226-5229

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ,  Acetonitrile ,  Water ;  16 h, rt
Reference
Reductive Alkylation of 2-Bromoazoles via Photoinduced Electron Transfer: A Versatile Strategy to Csp2-Csp3 Coupled Products
Arora, Amandeep; Teegardin, Kip A.; Weaver, Jimmie D., Organic Letters, 2015, 17(15), 3722-3725

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
Reference
Copper-Catalyzed C-NH2 Arylation of 2-Aminobenzimidazoles and Related C-Amino-NH-azoles
Rao, Desaboini Nageswar; Rasheed, Sk.; Kumar, Karampoori Anil; Reddy, Annem Siva; Das, Parthasarathi, Advanced Synthesis & Catalysis, 2016, 358(13), 2126-2133

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 5 °C → rt
1.2 Solvents: Water ;  15 min, cooled
Reference
A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent
Kasthuri, Mahesh; Babu, H. Sharath; Kumar, K. Shiva; Sudhakar, Ch.; Kumar, P. V. Nagendra, Synlett, 2015, 26(7), 897-900

Production Method 9

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  5 h, 60 °C
Reference
Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition
Fan, Chengcheng; Zhong, Ting; Yang, Huarong; Yang, Ying; Wang, Daoping; et al, European Journal of Medicinal Chemistry, 2020, 190,

6-bromo-1H-1,3-benzodiazol-2-amine Raw materials

6-bromo-1H-1,3-benzodiazol-2-amine Preparation Products

6-bromo-1H-1,3-benzodiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:791595-74-9)6-bromo-1H-1,3-benzodiazol-2-amine
Order Number:A864907
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:49
Price ($):332.0
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Additional information on 6-bromo-1H-1,3-benzodiazol-2-amine

Comprehensive Overview of 6-bromo-1H-1,3-benzodiazol-2-amine (CAS No. 791595-74-9): Properties, Applications, and Industry Insights

6-bromo-1H-1,3-benzodiazol-2-amine (CAS No. 791595-74-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated benzimidazole derivative is characterized by its unique molecular structure, combining a benzodiazole core with a bromo substituent at the 6-position and an amine group at the 2-position. Such structural features make it a valuable intermediate in the synthesis of biologically active molecules.

The growing demand for 6-bromo-1H-1,3-benzodiazol-2-amine is closely tied to its role in developing small molecule therapeutics, particularly in oncology and antiviral research. Recent studies highlight its potential as a kinase inhibitor scaffold, aligning with the industry's focus on targeted cancer therapies. Researchers are also exploring its utility in fluorescence-based probes, capitalizing on the benzimidazole moiety's photophysical properties for diagnostic applications.

From a synthetic chemistry perspective, CAS 791595-74-9 offers versatile reactivity patterns. The bromo group facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-amino functionality enables condensation reactions to form fused heterocycles. This dual reactivity makes it particularly valuable for constructing polycyclic drug candidates, addressing the pharmaceutical industry's need for structurally diverse compound libraries.

Environmental and regulatory considerations for 6-bromo-1H-1,3-benzodiazol-2-amine production have become increasingly important. Manufacturers are adopting green chemistry principles to optimize synthesis routes, reducing hazardous byproducts while maintaining high chemical purity standards. These advancements respond to the growing market preference for sustainable pharmaceutical intermediates.

The analytical characterization of 791595-74-9 typically involves advanced techniques such as HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent technological improvements in high-throughput screening have increased demand for well-characterized building blocks like this compound, particularly in fragment-based drug discovery platforms.

Market trends indicate rising interest in custom synthesis of brominated heterocycles, with 6-bromo-1H-1,3-benzodiazol-2-amine being frequently requested for medicinal chemistry optimization projects. The compound's stability under various storage conditions and compatibility with common organic solvents contribute to its laboratory utility.

Emerging applications in material science are expanding the potential uses of this chemical beyond life sciences. Its incorporation into organic electronic materials is being investigated, particularly for developing charge transport layers in optoelectronic devices. This interdisciplinary potential makes CAS 791595-74-9 a compound of interest across multiple technological sectors.

Quality control specifications for 6-bromo-1H-1,3-benzodiazol-2-amine typically require ≥98% purity, with strict limits on heavy metal contaminants and residual solvents. These standards reflect the compound's use in regulated pharmaceutical development, where ICH guidelines govern impurity profiles throughout the drug discovery pipeline.

Recent patent literature reveals innovative applications of this benzodiazolamine derivative in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs). The bromo group's selective reactivity enables site-specific modifications crucial for developing next-generation targeted therapeutics with improved pharmacokinetic properties.

Supply chain considerations for 791595-74-9 emphasize the importance of reliable chemical sourcing with complete analytical documentation. The compound's increasing use in preclinical research has led to expanded production capacities among specialty chemical manufacturers, ensuring consistent availability for drug discovery programs worldwide.

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Amadis Chemical Company Limited
(CAS:791595-74-9)6-bromo-1H-1,3-benzodiazol-2-amine
A864907
Purity:99%
Quantity:25g
Price ($):332.0
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